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molecular formula C10H8ClNO B155800 (2-Chloroquinolin-3-yl)methanol CAS No. 125917-60-4

(2-Chloroquinolin-3-yl)methanol

Cat. No. B155800
M. Wt: 193.63 g/mol
InChI Key: XLSKEUSDSZNPLA-UHFFFAOYSA-N
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Patent
US06436951B1

Procedure details

A solution under argon of 2-chloro-3-quinolylmethanol (obtained according to 4.a, 15.5 g 80 mmol) and triphenylphosphine (32 g, 120 mmol) is treated with small portions of tetrabromomethane (40 g, 120 mmol) while keeping the temperature of the reaction medium below 30° C. After agitation under argon for 2 hours at ambient temperature, the reaction medium is concentrated under reduced pressure, and the residue is purified by column chromatography (SiO2, ethyl acetate/heptane: 1/1) in order to produce 13.5 g (66%) of a white solid, m.p. 125° C.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([CH2:12]O)=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br:33]C(Br)(Br)Br>>[Br:33][CH2:12][C:11]1[C:2]([Cl:1])=[N:3][C:4]2[C:9]([CH:10]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2

Inputs

Step One
Name
Quantity
15.5 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C=C1CO
Name
Quantity
32 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
40 g
Type
reactant
Smiles
BrC(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature of the reaction medium below 30° C
CONCENTRATION
Type
CONCENTRATION
Details
the reaction medium is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is purified by column chromatography (SiO2, ethyl acetate/heptane: 1/1) in order

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCC=1C(=NC2=CC=CC=C2C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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